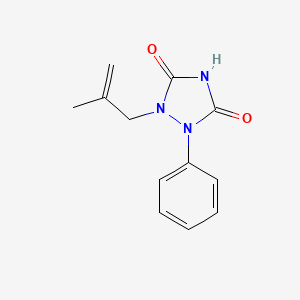
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles . The reaction conditions often require a catalyst, such as iodine, to facilitate the cascade reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and the use of transition-metal catalysts . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various catalysts such as iodine and Selectfluor . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(5-Ethyl-2-hydroxybenzoyl)pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a weak base or acid, depending on the nature of its substituent groups . This allows it to participate in various biochemical reactions, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-(5-Ethyl-2-hydroxybenzoyl)pyrazole include:
- 3-(5-Ethyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Methyl-2-hydroxybenzoyl)pyrazole
- 4-(5-Ethyl-2-methoxybenzoyl)pyrazole
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and hydroxy groups at specific positions on the benzoyl ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
288401-57-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(5-ethyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-11(15)10(5-8)12(16)9-6-13-14-7-9/h3-7,15H,2H2,1H3,(H,13,14) |
InChI Key |
MWQUOKMHPIXZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


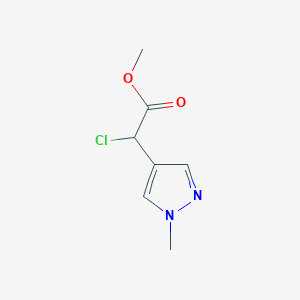
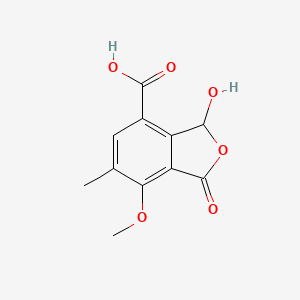
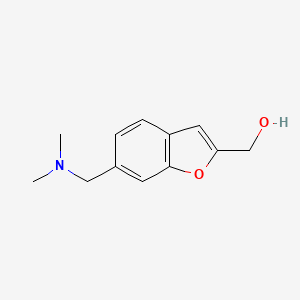
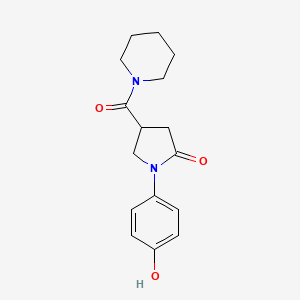

![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
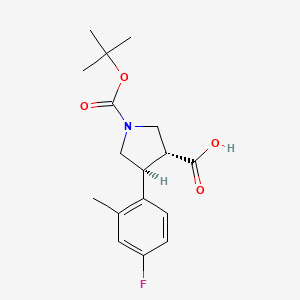
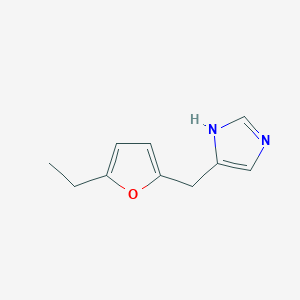
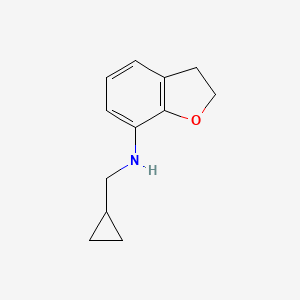
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)

